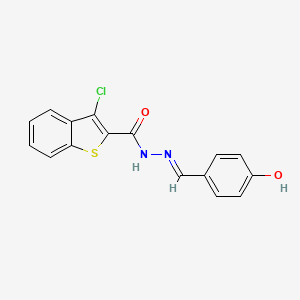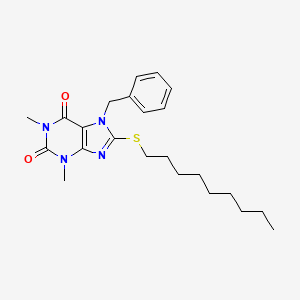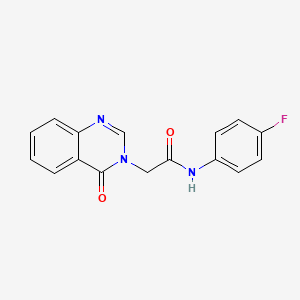![molecular formula C21H18N2O4S B11979531 4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11979531.png)
4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for preparing 4-(2-(PHENYLSULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents. Industrial production methods for this compound are not well-established due to its specialized nature and limited commercial demand .
Chemical Reactions Analysis
4-(2-(PHENYLSULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(2-(PHENYLSULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.
Industry: Although its industrial applications are limited, it can be used in specialized chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(PHENYLSULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
4-(2-(PHENYLSULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE can be compared with other similar compounds, such as:
- 4-(2-(PHENYLSULFONYL)CARBOHYDRAZONOYL)PHENYL 4-ETHOXYBENZOATE
- 4-(2-(PHENYLSULFONYL)CARBOHYDRAZONOYL)PHENYL 4-BUTOXYBENZOATE
- 4-(2-(PHENYLSULFONYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE
- 4-(2-(PHENYLSULFONYL)CARBOHYDRAZONOYL)PHENYL 2-CHLOROBENZOATE
- 4-(2-(PHENYLSULFONYL)CARBOHYDRAZONOYL)PHENYL 3-METHYLBENZOATE
- 4-(2-(PHENYLSULFONYL)CARBOHYDRAZONOYL)PHENYL BENZOATE
- 4-(2-(PHENYLSULFONYL)CARBOHYDRAZONOYL)PHENYL 4-BROMOBENZOATE
These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and reactivity .
Properties
Molecular Formula |
C21H18N2O4S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C21H18N2O4S/c1-16-7-11-18(12-8-16)21(24)27-19-13-9-17(10-14-19)15-22-23-28(25,26)20-5-3-2-4-6-20/h2-15,23H,1H3/b22-15+ |
InChI Key |
KNPOCZVLSWTHLR-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(5-bromo-2-thienyl)methyleneamino]-2-methyl-3-furamide](/img/structure/B11979464.png)

![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979467.png)
![(5Z)-3-(2-furylmethyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979485.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11979507.png)
![{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B11979518.png)
![4-methyl-7-({5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)-2H-chromen-2-one](/img/structure/B11979525.png)

![(5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979542.png)

